2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Overview
Description
2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a heptafluoropropyl group, and a pyridylsulfanyl group
Preparation Methods
The synthesis of 2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2-pyridylthiol with 2,4-dimethylphenylacetyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different products.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The pyridylsulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the pyridylsulfanyl group are believed to play crucial roles in its biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Cyanoacetamide
- Pyridylsulfanyl derivatives
- Heptafluoropropyl compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7N3OS/c1-10-4-5-14(12(3)6-10)29-16(31)9-32-17-13(8-28)11(2)7-15(30-17)18(21,22)19(23,24)20(25,26)27/h4-7H,9H2,1-3H3,(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITWJDXMFRRZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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